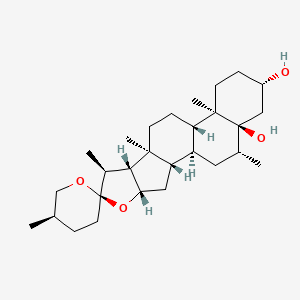
2-(2-methoxyphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide, also known as MPPA, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives
A study detailed the synthesis of novel acetamide derivatives with a focus on their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These derivatives, possessing bromo, tert-butyl, and nitro groups, exhibited activities comparable to standard drugs, suggesting their potential in therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation for Antimalarial Drugs
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase
This research explored the monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important intermediate in the synthesis of antimalarial drugs. The study highlights the role of various acyl donors and the optimization of reaction conditions, showcasing the compound's significance in pharmaceutical synthesis (Magadum & Yadav, 2018).
Enzyme Inhibition for Therapeutic Targets
Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors
A study on the synthesis of 2-(4-methoxyphenyl)ethyl]acetamide derivatives and their evaluation as inhibitors of protein tyrosine phosphatase 1B (PTP1B) correlated well with antidiabetic activity in vivo, indicating their potential use in managing diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Molecular Docking and Enzyme Inhibitory Activities
Conventional vs. Microwave-Assisted Synthesis of Triazole Analogues
This paper discusses the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and their evaluation against enzymes like carbonic anhydrase and cholinesterases. The findings reveal certain compounds' significant inhibition potential, providing insights into their therapeutic applications (Virk et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-9-5-6-10-19(18)27-15-20(25)22-12-11-16-13-23-21(24-14-16)17-7-3-2-4-8-17/h2-10,13-14H,11-12,15H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFNXXUVNVAHCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-amino-4-(3-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2407996.png)
![N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2407998.png)


![4-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperazine-1-carboxamide](/img/structure/B2408003.png)


![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2408008.png)
![N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408010.png)
![1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2408011.png)



